molecular formula C13H11N3 B2671850 2-Benzylbenzotriazole CAS No. 66519-70-8

2-Benzylbenzotriazole

Cat. No. B2671850
CAS RN: 66519-70-8
M. Wt: 209.252
InChI Key: LJVWBACGGDLQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylbenzotriazole is a derivative of Benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

Benzotriazole features two fused rings . Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . It is known to behave as (1) an excellent leaving group, (2) an electron-donating or an electron-withdrawing group, (3) an anion precursor, and (4) a radical precursor .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L . It is a weak acid with a pKa = 8.2 and a very weak Brønsted base with pKa < 0 .

Scientific Research Applications

Construction of Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology, including the use of 2-Benzylbenzotriazole, has grown in popularity due to its versatility and success in synthesis protocols . It can be easily introduced into a molecule, activating it towards numerous transformations, and can be easily removed at the end of the reaction sequence . This methodology has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Synthesis of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides

2-Benzylbenzotriazole has been used in the synthesis of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides . This compound was prepared in high yields by coupling 2-aminobenzophenones with (benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole with ammonia .

Preparation of Simple Benzotriazole Derivatives

2-Benzylbenzotriazole is used in the preparation of simple benzotriazole derivatives . These derivatives have a huge synthetic potential and their specific reactivity has been illustrated with various examples ranging from methodology in organic chemistry to the total synthesis of complex structures .

Knoevenagel Condensations

2-Benzylbenzotriazole is an active methylene reagent suitable for Knoevenagel condensations on electrophilic substrates . This reaction is a method for forming carbon-carbon bonds .

Preparation of Nitrogen-Containing Heterocyclic Systems

2-Benzylbenzotriazole is a versatile building block for the preparation of various nitrogen-containing heterocyclic systems . These systems are important in the field of medicinal chemistry .

Synthesis of Pharmaceutically Important Compounds

Benzotriazole derivatives, including 2-Benzylbenzotriazole, have been used as valuable intermediates in the synthesis of pharmaceutically important compounds . These compounds have demonstrated significant biological activity .

Mechanism of Action

The carbon at the 2nd position of benzotriazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

Future Directions

There has been a large upsurge in the synthesis of benzotriazole via different pathways . The development of a simple regiospecific or highly regioselective, environmentally more benign substitutions of benzotriazole is still urgent . In the future, biomarkers are needed to help predict which therapies patients may benefit from the most .

properties

IUPAC Name

2-benzylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-14-12-8-4-5-9-13(12)15-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVWBACGGDLQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylbenzotriazole

Synthesis routes and methods

Procedure details

(Phenylmethyl)-1H-benzotriazole was prepared from 1H-benzotriazole (11.91 g, 0.100 mol) and benzyl chloride as in Example 1 for 1 hour to give the title compound and (phenylmethyl)-2H- benzotriazole in a ratio of 75:25. Workup and two recrystallization gives the pure 1H-isomer: mp 117°-119° C. (CH3CN); (lit.1 mp 114°-117° C.; lit.2,3 mp 115°-116° C.)
Quantity
11.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.